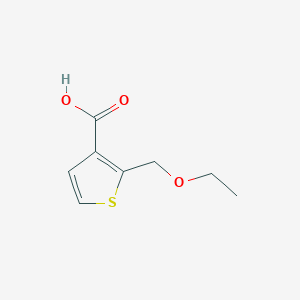

2-(Ethoxymethyl)thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC20371599

Molecular Formula: C8H10O3S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O3S |

|---|---|

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | 2-(ethoxymethyl)thiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H10O3S/c1-2-11-5-7-6(8(9)10)3-4-12-7/h3-4H,2,5H2,1H3,(H,9,10) |

| Standard InChI Key | LIRBQGYRFJHABE-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1=C(C=CS1)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound belongs to the thiophene family, a five-membered aromatic heterocycle containing one sulfur atom. Its structure integrates an ethoxymethyl group (-CH2OCH2CH3) at position 2 and a carboxylic acid (-COOH) at position 3. The molecular formula is C8H10O3S, with a molecular weight of 198.23 g/mol. Key structural features include:

-

Aromatic thiophene ring: Enhances stability and enables π-π interactions .

-

Ethoxymethyl substituent: Introduces steric bulk and modulates electronic properties via electron-donating effects .

-

Carboxylic acid group: Provides hydrogen-bonding capacity and acidity (pKa ≈ 2.5–3.0) .

Predicted Physicochemical Properties

Using analogs like 2-(methoxymethyl)thiophene-3-carboxylic acid as a reference, the following properties are extrapolated:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8–2.2 (moderate lipophilicity) |

| Water Solubility | ~5.2 mg/mL (25°C) |

| Melting Point | 85–90°C (estimated) |

| Collision Cross Section | 135–145 Ų (for [M+H]+ adduct) |

These values suggest moderate bioavailability and suitability for organic solvent-based reactions.

Synthetic Pathways and Optimization

Palladium-Catalyzed Coupling

Adapting methods from benzothiophene synthesis , 2-(ethoxymethyl)thiophene-3-carboxylic acid could be synthesized via:

-

Suzuki-Miyaura Coupling: Aryl halides and boronic acids in the presence of Pd(PPh3)4.

-

Esterification: Protection of the carboxylic acid as an ethyl ester (e.g., using SOCl2/ethanol).

-

Functionalization: Introduction of the ethoxymethyl group via nucleophilic substitution (e.g., NaH, ethyl bromide).

Reaction yields for analogous thiophenes range from 75–83% , with purity confirmed by HPLC (>95%).

Alternative Routes via Thioglycolate Intermediates

A patent describing 3-aminothiophene-2-carboxylic acid esters suggests a viable pathway:

-

Condensation: α,β-Dihalogenonitriles with thioglycolic acid esters under alkaline conditions.

-

Hydrolysis: Conversion of esters to free carboxylic acids using NaOH/H2O.

This method avoids harsh reagents and achieves scalability, though optimization for ethoxymethyl substitution would require temperature control (e.g., 0–5°C during coupling) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H NMR (CDCl3, 500 MHz) signals:

-

δ 7.45 (d, J = 5.1 Hz, 1H, H-4 thiophene)

-

δ 7.32 (d, J = 5.1 Hz, 1H, H-5 thiophene)

-

δ 4.52 (s, 2H, -CH2O-)

-

δ 3.65 (q, J = 7.0 Hz, 2H, -OCH2CH3)

-

δ 1.25 (t, J = 7.0 Hz, 3H, -CH2CH3)

13C NMR would show characteristic peaks at δ 167.8 (COOH), 140.2 (C-3), and 68.4 (-OCH2-) .

Infrared (IR) Spectroscopy

Key absorptions:

-

1715 cm⁻¹ (C=O stretch, carboxylic acid)

-

1250 cm⁻¹ (C-O-C ether stretch)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Thiophene derivatives are pivotal in drug design (e.g., antiretroviral agents). The ethoxymethyl group enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted prodrugs.

Material Science

The conjugated thiophene system supports applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume